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molecular formula C17H14N4O B8344568 1-Pyridin-3-yl-3-quinolin-6-yl-imidazolidin-2-one

1-Pyridin-3-yl-3-quinolin-6-yl-imidazolidin-2-one

Cat. No. B8344568
M. Wt: 290.32 g/mol
InChI Key: MBHBQHZIZUTEQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
USRE045173E1

Procedure details

Using the same reaction conditions as in Example 1, 1-pyridin-3-yl-imidazolidin-2-one (I-1b: 117 mg, 0.7215 mmol) was reacted with 6-bromo-quinoline (150 mg, 0.7215 mmol), 1,4-dioxane (5 mL), copper iodide (13 mg, 0.07215 mmol), trans-1,2-diamino cyclohexane (24.78 mg, 0.21645 mmol) and potassium carbonate (199.49 mg, 1.1443 mmol) to afford the crude product. Purification by column chromatography on silica gel (1% MeOH in chloroform), afforded 125 mg of the product (60.09% yield).
Quantity
117 mg
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step Two
Quantity
24.78 mg
Type
reactant
Reaction Step Two
Quantity
199.49 mg
Type
reactant
Reaction Step Two
Quantity
13 mg
Type
catalyst
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
60.09%

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([N:7]2[CH2:11][CH2:10][NH:9][C:8]2=[O:12])[CH:2]=1.Br[C:14]1[CH:15]=[C:16]2[C:21](=[CH:22][CH:23]=1)[N:20]=[CH:19][CH:18]=[CH:17]2.N[C@@H]1CCCC[C@H]1N.C(=O)([O-])[O-].[K+].[K+]>[Cu](I)I.O1CCOCC1>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([N:7]2[CH2:11][CH2:10][N:9]([C:14]3[CH:15]=[C:16]4[C:21](=[CH:22][CH:23]=3)[N:20]=[CH:19][CH:18]=[CH:17]4)[C:8]2=[O:12])[CH:2]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
117 mg
Type
reactant
Smiles
N1=CC(=CC=C1)N1C(NCC1)=O
Step Two
Name
Quantity
150 mg
Type
reactant
Smiles
BrC=1C=C2C=CC=NC2=CC1
Name
Quantity
24.78 mg
Type
reactant
Smiles
N[C@H]1[C@@H](CCCC1)N
Name
Quantity
199.49 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
13 mg
Type
catalyst
Smiles
[Cu](I)I
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to afford the crude product
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography on silica gel (1% MeOH in chloroform)

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC=C1)N1C(N(CC1)C=1C=C2C=CC=NC2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 125 mg
YIELD: PERCENTYIELD 60.09%
YIELD: CALCULATEDPERCENTYIELD 59.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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